molecular formula C11H15NO3 B8411835 (+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid

(+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid

Cat. No. B8411835
M. Wt: 209.24 g/mol
InChI Key: IIPURNWXORPFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(4-aminophenyl)-2-ethoxypropanoic acid

InChI

InChI=1S/C11H15NO3/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,12H2,1H3,(H,13,14)

InChI Key

IIPURNWXORPFKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Ethoxy-3-(4-nitrophenyl)acrylic acid (18.4 g wet, approx. 77.5 mmol) was dissolved in MeOH (1.1 L) and 10% Pd on C (wet basis) (1.84 g) was added. The mixture was hydrogenated at 12 psi for 10 mins, followed by repeated refill to 20-28 psi every 10-20 mins for 5 hr then 46 psi for 18 hr. The mixture was filtered through GF/F paper and the residue was slurried in IMS (100 ml), filtered, washed with heptane (100 ml), and suction dried on the filter. Thus (±)-2-ethoxy 3-(4′-Aminophenyl)-propionic acid was obtained as an off-white solid (11.2 g, 69%).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 2-ethoxy-3-(4-nitrophenyl)acrylate containing 3.6 wt % DMF (26.07 g corrected, 98.3 mmol) was dissolved in IMS (500 ml) and a solution of NaOH (1.44 g, 36.1 mmol) in water (260 ml) was added. The resulting mixture was stirred at ambient temperature for 18 hr then acidified with 1M HCl (120 ml) and the resulting solid collected by filtration, washed with water (2×100 ml) and suction dried on the filter for 30 mins, followed by vacuum oven drying at 18° C. for 18 hr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26.07 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Ethoxy-3-(4-nitrophenyl)acrylic acid (18.4 g wet, approx. 77.5 mmol) was dissolved in MeOH (1.1 L) and 10% Pd on C (wet basis) (1.84 g) was added. The mixture was hydrogenated at 12 psi for 10 mins, followed by repeated refill to 20-28 psi every 10-m 20 mins for 5 hr then 46 psi for 18 hr. The mixture was filtered through GF/F paper and the residue was slurried in IMS (100 ml), filtered, washed with heptane (100 ml), and suction dried on the filter. Thus (±)-2-ethoxy 3-(4′-Aminophenyl)-propionic acid was obtained as an off-white solid (11.2 g, 69%).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One
[Compound]
Name
10-m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Yield
69%

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